2-Thiomethyl-3'-thiomorpholinomethyl benzophenone

Vue d'ensemble

Description

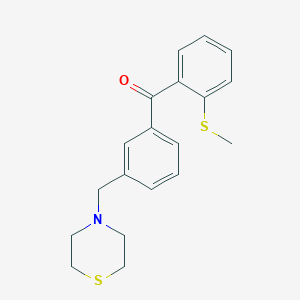

2-Thiomethyl-3’-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C({19})H({21})NOS(_{2}) It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzophenone Core: The initial step involves the synthesis of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction where a suitable thiol (e.g., methylthiol) reacts with a halogenated benzophenone derivative.

Attachment of the Thiomorpholinomethyl Group: This step involves the reaction of the intermediate compound with thiomorpholine in the presence of a base to form the final product.

Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are employed.

Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the presence of thiomethyl and morpholinomethyl groups attached to a benzophenone backbone. This configuration imparts specific chemical reactivity, making it a valuable building block in organic synthesis. The thiol groups can participate in various chemical reactions, including nucleophilic substitutions and redox reactions.

Organic Synthesis

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone serves as a versatile intermediate in organic synthesis. Its unique thiol functionalities allow for the development of complex molecules through:

- Nucleophilic Substitution Reactions : The thiol groups can act as nucleophiles, facilitating the substitution of halides or other electrophiles.

- Formation of Dithioketones : The compound can be utilized to synthesize dithioketones, which are important in medicinal chemistry for their biological activities.

The biological applications of this compound are being actively researched due to its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains, making it a candidate for further investigation in treating infections .

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. In vitro studies have shown significant reductions in cytokine secretion when macrophage cell lines were treated with this compound .

- Analgesic Effects : In animal models, this compound has demonstrated potential analgesic properties, indicating its usefulness in pain management therapies .

Material Science

The compound's unique properties also open avenues for applications in material science:

- UV Absorption : Benzophenone derivatives are known for their UV-absorbing capabilities, which can be utilized in sunscreens and protective coatings to enhance stability against UV radiation.

- Polymer Chemistry : The incorporation of thiomethyl groups into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced materials .

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound using murine macrophage cell lines. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to untreated controls. This suggests that the compound may be effective in managing inflammatory conditions .

Study 2: Analgesic Activity

Another study focused on the analgesic effects of the compound in a rat model of acute pain. Administration resulted in a marked decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent .

Mécanisme D'action

The mechanism of action of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone is largely dependent on its interaction with molecular targets. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.

Comparaison Avec Des Composés Similaires

Benzophenone: The parent compound, lacking the thiomethyl and thiomorpholinomethyl groups.

Thiomorpholine: A simpler compound containing the thiomorpholine ring without the benzophenone core.

Thiomethylbenzene: Contains the thiomethyl group but lacks the complex structure of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone.

Uniqueness: 2-Thiomethyl-3’-thiomorpholinomethyl benzophenone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity

Activité Biologique

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzophenone core modified with thiomethyl and thiomorpholinomethyl groups, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves:

- Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation using benzoyl chloride.

- Introduction of the Thiomethyl Group : Via nucleophilic substitution with methylthiol.

- Attachment of the Thiomorpholinomethyl Group : This is done by reacting the intermediate with thiomorpholine in a basic environment.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, it has demonstrated significant activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest its potential application in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly compelling. Studies have shown that it can induce apoptosis in cancer cells, leading to cell cycle arrest and inhibition of tumor growth. The mechanisms include:

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Cell Cycle Arrest : Particularly at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Production of Reactive Oxygen Species (ROS) : This contributes to oxidative stress in cancer cells, further promoting apoptosis .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiomethyl and thiomorpholinomethyl groups can inhibit specific enzymes involved in cancer progression.

- Photodynamic Therapy Applications : The benzophenone core allows participation in photochemical reactions, enhancing its utility in light-activated therapeutic strategies.

Case Studies

Several studies have highlighted the efficacy of this compound in vitro and in vivo:

-

In Vitro Studies :

- A study reported IC50 values indicating strong inhibition against various cancer cell lines, including HCT-116 and SW-480, with values ranging from 0.74 to 8.4 µg/mL .

- Another investigation noted that the compound induced G2/M cell cycle arrest by inhibiting tubulin polymerization, a crucial process for mitosis .

- In Vivo Studies :

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | High | Enzyme inhibition, ROS production |

| Benzophenone | Moderate | Low | Limited biological interactions |

| Thiomorpholine | Low | Moderate | Primarily receptor interactions |

Propriétés

IUPAC Name |

(2-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTCKEAEUOPAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643362 | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-96-4 | |

| Record name | Methanone, [2-(methylthio)phenyl][3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.